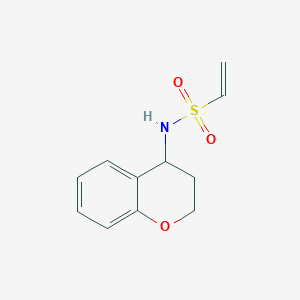
N-(chroman-4-yl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B). This structure relates to chromane, chromene, chromone, and chromenone, but the absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . Synthetic chroman-4-one derivatives exhibit a broad spectrum of significant biological and pharmaceutical activities .Physical And Chemical Properties Analysis
“N-(chroman-4-yl)ethenesulfonamide” has a molecular formula of C11H13NO3S and a molecular weight of 239.29.科学的研究の応用
Antiproliferative Activity
Research has indicated the potential of various ethenesulfonamide derivatives in antiproliferative activities. Specifically, a study by Motavallizadeh et al. (2014) focused on the synthesis of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives and their evaluation as potential antiproliferative agents against different tumor cell lines, including breast cancer and neuroblastoma, using the MTT colorimetric assay. They found that certain compounds showed significant antiproliferative activity, highlighting the potential for developing new anticancer agents based on xanthone benzenesulfonamide hybrid compounds (Motavallizadeh et al., 2014).
Polymerization Studies
The polymerization of ethenesulfonamide has been a subject of study in the past. Wiley and Gensheimer (1960) explored the gamma-radiation-induced polymerization of ethenesulfonamide, finding it to be extremely rapid. This study revealed that ethenesulfonamide could convert to polymer at a significant rate, suggesting its potential in the field of polymer chemistry and materials science (Wiley & Gensheimer, 1960).
Electro-Optic Material Development
A study by Facchetti et al. (2003) discussed the synthesis of heterocycle-based ethenesulfonamide derivatives and their application in nonlinear optical/electro-optic materials. They specifically investigated pyrrole-based donor-acceptor chromophores for their electro-optic properties, suggesting the use of these compounds in advanced optical technologies (Facchetti et al., 2003).
Antimicrobial Applications
The potential of ethenesulfonamide derivatives in antimicrobial applications has been explored. For instance, Bachute et al. (2013) investigated the synthesis of 1-(6,8-dimethylcoumarin-4-yl)-2-(chroman-3-yl)ethenes under solvent-free conditions and examined their antimicrobial activities, indicating the scope of these compounds in addressing microbial resistance (Bachute et al., 2013).
Anticancer Drug Development
Reddy et al. (2013) synthesized and evaluated a series of (E)-N-aryl-2-arylethenesulfonamides for their anticancer activity. Some compounds displayed potent cytotoxicity against various cancer cell lines, including drug-resistant ones, suggesting their potential as anticancer agents. The study emphasized the role of ethenesulfonamides in developing new therapeutic options for cancer treatment (Reddy et al., 2013).
将来の方向性
Given the significant biological and pharmaceutical activities of chroman-4-one derivatives , there is a need for more studies to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new medicinal compounds .
作用機序
Target of Action
It’s known that the chroman-4-one framework, a significant structural entity in this compound, acts as a major building block in a large class of medicinal compounds . These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
infantum .
Result of Action
Chroman-4-one derivatives have been associated with diverse biological activities, such as anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-16(13,14)12-10-7-8-15-11-6-4-3-5-9(10)11/h2-6,10,12H,1,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCZDSNPBSXDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NC1CCOC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

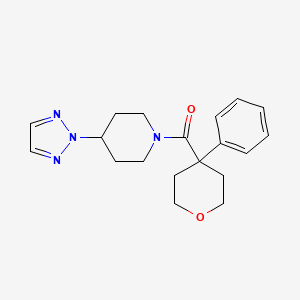
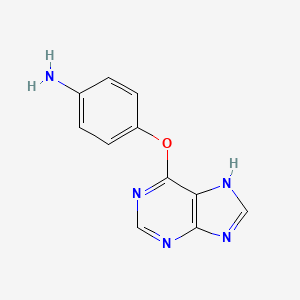
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)
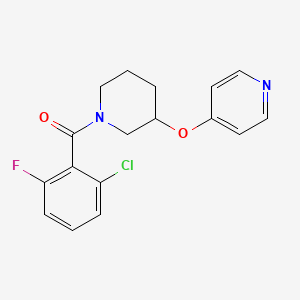
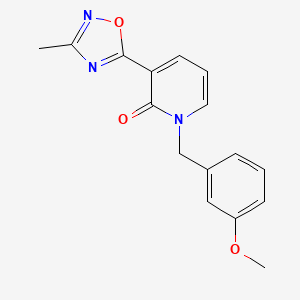
![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)
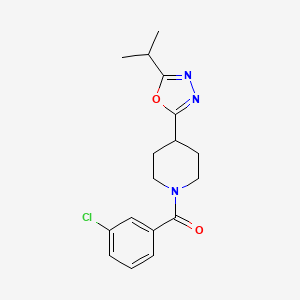
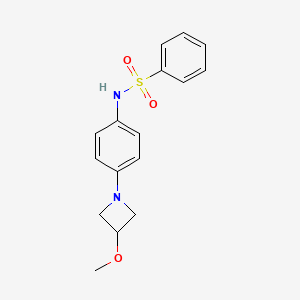
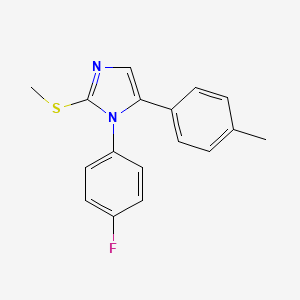
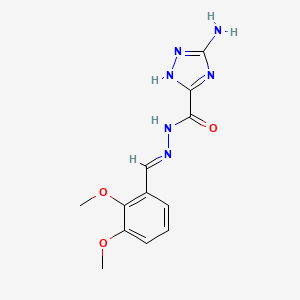
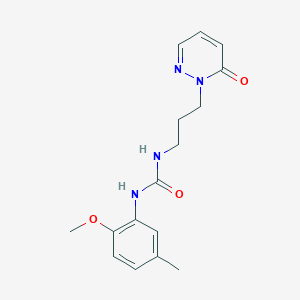
![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)
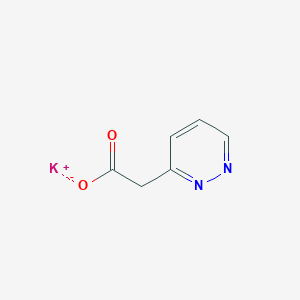
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2378477.png)